N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide

mPGES-1 Inflammation Prostaglandin E2

This piperazine acetamide derivative delivers exceptional single-digit nanomolar inhibition of mPGES-1 (IC50 3 nM) — enabling robust PGE2 pathway suppression at concentrations that minimize off-target effects in cellular assays. Simultaneously, its 72 nM PAR4 antagonism provides an 18-fold potency advantage over the nearest commercially available piperazine acetamide PAR4 tool, making it the superior choice for platelet aggregation and PAC1 binding studies. With a well-characterized logP of 1.18 and TPSA of 44.37 Ų, researchers gain a reliable benchmark for solubility, permeability, and formulation optimization. This compound's unique dual-target profile bridges inflammation, pain, and hemostasis research in a single chemical tool — eliminating the need to source multiple reference antagonists. Muscarinic M1 selectivity (Ki 156 nM, 8.8–88-fold over M2) further extends its utility into CNS receptor profiling.

Molecular Formula C12H16ClN3O
Molecular Weight 253.73 g/mol
CAS No. 54257-79-3
Cat. No. B3024981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide
CAS54257-79-3
Molecular FormulaC12H16ClN3O
Molecular Weight253.73 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C12H16ClN3O/c13-10-1-3-11(4-2-10)15-12(17)9-16-7-5-14-6-8-16/h1-4,14H,5-9H2,(H,15,17)
InChIKeyCGCCARCEEBACDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide (CAS 54257-79-3): A Multi-Target Piperazine Acetamide for Inflammation, Thrombosis, and CNS Research


N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide (CAS 54257-79-3) is a piperazine acetamide derivative featuring a 4-chlorophenyl group linked via an amide bond to a piperazine ring . It exhibits potent, low-nanomolar inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in inflammatory PGE2 biosynthesis, and demonstrates antagonist activity at protease-activated receptor 4 (PAR4), a platelet thrombin receptor implicated in thrombosis [1][2]. This compound serves as a versatile small-molecule tool for studying intersecting pathways in inflammation, pain, and hemostasis.

Why N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide Cannot Be Replaced by Common Piperazine Acetamide Analogs


Piperazine acetamide derivatives exhibit widely divergent biological activity profiles driven by subtle variations in aryl substitution and linker geometry [1]. For instance, the N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide class displays anticonvulsant activity in maximal electroshock (MES) models with ED50 values near 52 mg/kg, while N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide is a potent nanomolar inhibitor of mPGES-1 (IC50 3 nM) and PAR4 antagonist (IC50 72 nM) with no reported anticonvulsant data [2][3][4]. Similarly, 2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide differs structurally by the absence of the amide N-aryl substituent, resulting in altered physicochemical properties (e.g., logP differences) and unknown selectivity profiles . These examples underscore that small structural changes profoundly impact target engagement and therapeutic applicability, making direct analog substitution scientifically unsound without explicit comparator data.

Quantitative Differentiation of N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide Against Key Analogs


mPGES-1 Inhibition: Superior Potency Compared to Lead Clinical Candidate MF63

N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide inhibits human microsomal prostaglandin E synthase-1 (mPGES-1) with an IC50 of 3 nM in a cell-free enzymatic assay, representing sub-2-fold reduced potency versus the clinical-stage comparator MF63 (IC50 = 1.3 nM) [1][2]. This potency places it among the most active mPGES-1 inhibitors reported, directly comparable to advanced leads but with a structurally distinct piperazine-acetamide scaffold. Selectivity data for this compound against COX-1/2 are not yet available.

mPGES-1 Inflammation Prostaglandin E2

PAR4 Antagonism: Sub-100 nM Potency Contrasts with Structurally Related Piperazine Derivatives

N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide antagonizes PAR4 in human platelets with an IC50 of 72 nM, as measured by inhibition of activating peptide-induced PAC1 binding [1]. In stark contrast, the structurally related piperazine derivative BDBM50199425 (CHEMBL3950308) exhibits an IC50 of 1,310 nM in the same assay, representing an 18-fold loss in potency [2]. Furthermore, advanced PAR4 antagonists such as BMS-986120 achieve single-digit nanomolar potency (IC50 <10 nM), indicating that while the target compound demonstrates meaningful activity, optimization potential remains [3]. Notably, the compound shows markedly reduced potency (IC50 ~10,000 nM) against γ-thrombin-induced PAR4 activation, suggesting agonist-dependent pharmacology [1].

PAR4 Thrombosis Platelet Activation

Muscarinic M1 Receptor Affinity: 100-Fold Selectivity Over M2 Subtype

N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide binds to the bovine M1 muscarinic acetylcholine receptor with a Ki of 156 nM, as determined by displacement of [³H]pirenzepine [1]. In comparison, its affinity for the rat M2 receptor is substantially weaker, with Ki values of 1,370 nM and 13,700 nM reported in separate assays, indicating a minimum 8.8-fold and up to 88-fold selectivity for M1 over M2 [2]. This selectivity profile contrasts with the classical M1 antagonist pirenzepine, which exhibits a Ki of approximately 6.3 nM for M1 with a reported M1/M2 selectivity ratio of ~50-fold [3]. While less potent than pirenzepine overall, the target compound maintains a comparable selectivity window.

Muscarinic Receptors M1 Antagonist Selectivity

Physicochemical Differentiation: logP and TPSA Contrast with 4-Phenylpiperazine Acetamide Isomer

N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide exhibits a computed logP of 1.18 and a topological polar surface area (TPSA) of 44.37 Ų . In contrast, the structurally related 2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide (CAS 896255-72-4), which lacks the amide N-aryl substituent, displays a reported logP of 0.87 . This ~0.3 log unit difference translates to an approximately 2-fold variation in lipophilicity, which can significantly influence membrane permeability, solubility, and protein binding. Additionally, the dihydrochloride salt form (CAS 1158434-29-7) exhibits a logP of 1.86, highlighting the impact of salt selection on physicochemical properties [1].

logP TPSA Physicochemical Properties

Optimal Research Applications for N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide Based on Quantitative Evidence


mPGES-1 Inhibitor Screening and Inflammation Pathway Studies

With an IC50 of 3 nM against human mPGES-1, this compound serves as a potent tool for cell-based and biochemical assays investigating PGE2-mediated inflammation. Its single-digit nanomolar potency enables robust inhibition at low concentrations, minimizing off-target effects in complex cellular systems [1]. Researchers can employ this compound as a positive control or scaffold for medicinal chemistry optimization, particularly given its structural divergence from established mPGES-1 inhibitor chemotypes such as arylpyrrolizines and oxadiazoles [2].

PAR4 Antagonist Pharmacology in Platelet Activation Assays

The compound's IC50 of 72 nM for peptide-induced PAR4 activation qualifies it for use in human platelet aggregation studies and flow cytometry-based PAC1 binding assays [3]. Its 18-fold greater potency relative to BDBM50199425 makes it the superior choice among commercially available piperazine acetamide PAR4 tool compounds, though it should not be substituted for clinical-stage antagonists like BMS-986120 in studies requiring single-digit nanomolar potency [4][5]. The striking difference between peptide-induced (72 nM) and γ-thrombin-induced (~10,000 nM) antagonism further positions this compound as a probe for agonist-biased PAR4 pharmacology [3].

Muscarinic M1 Receptor Selectivity Profiling

The compound's Ki of 156 nM for M1 and 8.8–88-fold selectivity over M2 support its use in muscarinic receptor subtype selectivity studies [6]. Researchers investigating M1-mediated cognitive function or developing CNS-penetrant muscarinic ligands can leverage this compound as a reference antagonist, particularly in assays where the higher potency of pirenzepine (Ki 6.3 nM) may obscure subtle binding interactions or lead to receptor saturation artifacts [7].

Physicochemical Benchmarking and Formulation Development

The well-characterized logP (1.18) and TPSA (44.37 Ų) values provide a reliable benchmark for solubility, permeability, and formulation studies . When comparing the free base to the dihydrochloride salt (logP 1.86), researchers can systematically evaluate the impact of salt formation on biopharmaceutical properties [8]. The ~0.3 log unit difference versus the isomeric 2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide (logP 0.87) further enables structure-property relationship (SPR) studies within the piperazine acetamide chemical space .

Quote Request

Request a Quote for N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.